N-Hydroxy-4-(5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzamide
Description
Properties
Molecular Formula |
C12H10F3N3O2 |
|---|---|
Molecular Weight |
285.22 g/mol |
IUPAC Name |
N-hydroxy-4-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]benzamide |
InChI |
InChI=1S/C12H10F3N3O2/c1-7-6-10(12(13,14)15)16-18(7)9-4-2-8(3-5-9)11(19)17-20/h2-6,20H,1H3,(H,17,19) |
InChI Key |
ZQFYVGKGNWCLEZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C2=CC=C(C=C2)C(=O)NO)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Hydrazines with 1,3-Diketones
Ethyl trifluoroacetoacetate reacts with methyl hydrazine under acidic conditions to form 3-(trifluoromethyl)-5-methyl-1H-pyrazole. This method, adapted from pyrazole synthesis in COX-2 inhibitors, achieves >90% regioselectivity for the 3-CF₃/5-CH₃ isomer.
Reaction Conditions
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times from hours to minutes. For example, 4-nitrophenylhydrazine and enones form pyrazoles in 82–98% yield under 160°C for 2–15 minutes. This approach minimizes side products like 4,5-dihydro-5-hydroxypyrazoles.
Functionalization of the Benzamide Moiety
The hydroxamic acid group is introduced via late-stage amidation or hydroxylamine substitution.
Amidation of 4-Carboxybenzaldehyde Derivatives
4-Formylbenzoic acid is converted to N-hydroxybenzamide through a three-step sequence:
Direct Hydroxylamine Coupling
4-Nitrobenzamide is reduced to 4-aminobenzamide using NaBH₄ in methanol, followed by diazotization and hydroxylamine displacement. This method avoids over-reduction but requires strict temperature control (−5°C).
Coupling Pyrazole and Benzamide Moieties
The pyrazole and benzamide are linked via nucleophilic aromatic substitution (NAS) or transition metal-catalyzed cross-coupling.
Nucleophilic Aromatic Substitution
4-Fluorobenzaldehyde reacts with the pyrazole anion (generated via NaH/DMF) at 110°C for 12 hours. Subsequent oxidation of the aldehyde to carboxylic acid (KMnO₄, 70% yield) and amidation completes the synthesis.
Optimized Conditions
Suzuki-Miyaura Coupling
A boronic ester-functionalized pyrazole couples with 4-bromo-N-hydroxybenzamide under Pd(PPh₃)₄ catalysis. This method offers superior regiocontrol but requires pre-functionalized intermediates.
Example Protocol
-
Boronic Ester Synthesis : 5-Methyl-3-(trifluoromethyl)-1H-pyrazole → pinacol boronate (Pd(dppf)Cl₂, KOAc, 100°C, 80% yield).
-
Cross-Coupling : React with 4-bromo-N-hydroxybenzamide (Pd(PPh₃)₄, K₂CO₃, dioxane/H₂O, 90°C, 75% yield).
Purification and Characterization
Final compounds are purified via flash chromatography (hexane/EtOAc) or reverse-phase HPLC. Key analytical data include:
Spectroscopic Validation
Crystallography
Single-crystal X-ray diffraction confirms regiochemistry. For analogous pyrazoles, C–F bond lengths range 1.32–1.35 Å, while dihedral angles between pyrazole and benzamide planes are ~15°.
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Cyclocondensation + NAS | Cost-effective, scalable | Moderate regioselectivity | 60–75% |
| Suzuki Coupling | High regiocontrol | Requires boronic ester synthesis | 70–80% |
| Microwave-Assisted | Rapid (minutes vs. hours) | Specialized equipment needed | 80–90% |
Industrial-Scale Considerations
Patent CN112300059B highlights safety improvements for large-scale runs:
-
Solvent Choice : Methanol > DMF (easier recycling).
-
Catalyst Recovery : Pd/C filtration post-hydrogenation reduces metal residues.
-
Crystallization : Ethanol/water mixtures yield high-purity (>99%) crystals.
Emerging Methodologies
Chemical Reactions Analysis
N-Hydroxy-4-(5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzamide undergoes various chemical reactions, including oxidation, reduction, and substitution. The trifluoromethyl group can participate in radical reactions, which are crucial for its incorporation into the compound . Common reagents used in these reactions include radical initiators and specific catalysts that facilitate the formation of the desired products. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of N-Hydroxy-4-(5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzamide involves several chemical reactions that yield high purity and selectivity. The compound's structure includes a hydroxyl group attached to a pyrazole derivative, which enhances its reactivity and biological activity. The molecular formula is , with a molecular weight of approximately 273.24 g/mol.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of pyrazole compounds exhibit promising antimicrobial properties. For instance, this compound has shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve the inhibition of bacterial cell wall synthesis and disruption of metabolic pathways.
Antioxidant Properties
The antioxidant capabilities of this compound have also been evaluated, showing potential in scavenging free radicals, which can contribute to oxidative stress-related diseases. The presence of the trifluoromethyl group enhances the electron-withdrawing characteristics, making it more effective in reducing oxidative damage.
Anticancer Potential
Studies have indicated that this compound may possess anticancer properties by inducing apoptosis in cancer cells. The compound has been tested against various cancer cell lines, revealing significant cytotoxic effects at lower concentrations compared to traditional chemotherapeutic agents.
Case Study: Antimicrobial Efficacy
A study published in Molecules demonstrated that derivatives of N-Hydroxy compounds exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL. The study highlighted the compound's potential as a lead candidate for developing new antimicrobial agents .
Case Study: Anticancer Activity
In another investigation, the compound was tested on human breast cancer cell lines (MCF-7). Results indicated that treatment with this compound led to a reduction in cell viability by approximately 70% at a concentration of 25 µM after 48 hours .
Potential Applications
Given its biological activities, this compound has potential applications in:
- Pharmaceutical Development : As a precursor for synthesizing new antimicrobial and anticancer drugs.
- Agricultural Chemistry : Due to its efficacy against pathogenic microorganisms, it could be utilized in developing eco-friendly pesticides or fungicides.
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of N-Hydroxy-4-(5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the binding affinity of the compound to its target proteins, leading to increased biological activity . The exact molecular targets and pathways involved depend on the specific application of the compound, whether it is used as a pharmaceutical agent or in other fields.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues from Quinoline-Piperazine Derivatives ()
Compounds D6–D12 in share the N-hydroxybenzamide scaffold but incorporate quinoline-piperazine moieties instead of pyrazole. For example:
- D7 (N-Hydroxy-4-(4-(2-(4-(trifluoromethyl)phenyl)quinoline-4-carbonyl)piperazin-1-yl)benzamide): Key Differences: Replaces the pyrazole ring with a quinoline-piperazine system. NMR Data: $^{1}\text{H}$-NMR peaks for aromatic protons (δ 7.5–8.5 ppm) and piperazine signals (δ 2.5–3.5 ppm) .
Table 1: Selected Properties of Quinoline Derivatives ()
| Compound | Melting Point (°C) | $^{13}\text{C}$-NMR (δ, ppm) | Notable Features |
|---|---|---|---|
| D7 | 215–217 | 165.2 (C=O), 121.8 (CF$_3$) | High thermal stability |
| D12 | 198–200 | 167.1 (C=O), 116.4 (CF$_3$) | Dual fluorine substitution |
Pyrazole Carboxamide Derivatives ()
Pyrazole-containing carboxamides in and highlight the role of substituents on bioactivity and solubility:
- 3a (5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide): Key Differences: Lacks the hydroxy group and trifluoromethyl substitution but includes chloro and cyano groups. Impact: The chloro group increases electronegativity, while the cyano group enhances polarity. Melting points (133–135°C) suggest moderate crystallinity .
- 8h (N-(4-Bromo-3-(trifluoromethyl)phenyl)-4-(5-(2,3-dihydrobenzo[b][1,4]dioxin-7-yl)-1-phenyl-1H-pyrazol-3-yl)benzamide) :
Table 2: Pyrazole Derivatives’ Spectral Data ()
| Compound | $^{1}\text{H}$-NMR (δ, ppm) | Functional Groups | Yield (%) |
|---|---|---|---|
| 3a | 8.12 (s, 1H), 7.61–7.43 (m) | Cl, CN | 68 |
| 8h | 4.26–4.25 (d, 4H) | CF$_3$, Br | 61 |
Trifluoromethyl-Substituted Analogues ()
- 2034304-89-5 (N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2,4,5-trifluoro-3-methoxybenzamide): Key Similarities: Contains trifluoromethyl and pyrazole groups. Molecular weight (381.31 g/mol) suggests moderate bioavailability .
- 2034476-48-5 (3-cyano-N-(2-(5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzamide): Key Differences: Replaces trifluoromethyl with pyridinyl but retains the pyrazole-methyl motif. Impact: The pyridine ring enhances water solubility, as inferred from molecular formula C${19}$H${17}$N$_5$O .
Biological Activity
N-Hydroxy-4-(5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and implications in therapeutic applications.
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
This structure includes a hydroxyl group, a pyrazole ring, and a benzamide moiety, contributing to its reactivity and biological interactions.
Synthesis
The synthesis of this compound typically involves the reaction of 4-(5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzoic acid with hydroxylamine hydrochloride under acidic conditions. This method ensures high yields and purity of the final product .
Anticancer Activity
Recent studies have highlighted the anticancer potential of aminopyrazole derivatives, including this compound. For instance, compounds with similar structures demonstrated significant cytotoxic effects against various cancer cell lines such as HeLa (cervical cancer) and HepG2 (liver cancer), with IC50 values indicating effective inhibition of cell proliferation .
| Cell Line | IC50 Value (µM) | Effect |
|---|---|---|
| HeLa | 38.44 | Moderate cytotoxicity |
| HepG2 | 54.25 | Moderate cytotoxicity |
| GM-6114 (Fibroblast) | 80.06 | Low toxicity |
The proposed mechanism by which this compound exerts its anticancer effects involves the inhibition of key signaling pathways associated with inflammation and cell growth regulation. It has been shown to inhibit the release of pro-inflammatory cytokines such as TNF-alpha in vitro, which is crucial in cancer progression and metastasis .
Additional Biological Activities
Beyond its anticancer properties, this compound may exhibit:
Anti-inflammatory Effects : Similar pyrazole derivatives have been reported to inhibit inflammatory responses in various models, suggesting that N-Hydroxy derivatives could also play a role in treating inflammatory diseases .
Antioxidant Properties : Some studies indicate that aminopyrazole compounds possess antioxidant activities, which can mitigate oxidative stress-related cellular damage .
Case Studies
A recent case study evaluated the efficacy of N-Hydroxy derivatives in an animal model for tumor growth inhibition. The results showed a significant reduction in tumor size compared to control groups, supporting the compound's potential as an anticancer agent .
Q & A
Q. What are the recommended synthetic routes for N-Hydroxy-4-(5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzamide, and how can reaction conditions be optimized?
A multi-step synthesis is typically employed, starting with the formation of the pyrazole ring followed by coupling with a benzamide moiety. Key steps include:
- Pyrazole Core Synthesis : Cyclocondensation of hydrazine derivatives with β-keto esters or trifluoromethyl ketones under reflux in ethanol or DMF .
- Benzamide Coupling : Use of carbodiimide coupling agents (e.g., EDC/HOBt) to attach the hydroxamic acid group to the pyrazole-substituted benzene ring. Optimize temperature (0–25°C) and solvent (DMF or dichloromethane) to suppress side reactions .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures improves purity (>95%) .
Q. Example Reaction Table :
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Pyrazole formation | Hydrazine hydrate, trifluoromethyl ketone, EtOH, reflux, 12h | 65 | 90 |
| Benzamide coupling | EDC, HOBt, DMF, 0°C → RT, 24h | 45 | 95 |
Q. How can spectroscopic techniques (NMR, FTIR) confirm the structure and purity of this compound?
Q. What strategies are effective for improving the solubility of this compound in aqueous media for biological assays?
- Salt Formation : React with sodium bicarbonate to generate a sodium salt of the hydroxamic acid group.
- Co-solvents : Use DMSO (≤10%) or cyclodextrin-based solubilizing agents.
- pH Adjustment : Solubility increases at pH > 7 due to deprotonation of the hydroxamic acid .
Advanced Research Questions
Q. How does the trifluoromethyl group on the pyrazole ring influence the compound’s bioactivity and metabolic stability?
- Bioactivity : The electron-withdrawing CF3 group enhances binding affinity to metal-dependent enzymes (e.g., histone deacetylases) by polarizing the pyrazole ring .
- Metabolic Stability : CF3 reduces oxidative metabolism in liver microsomes, as shown in comparative studies with non-fluorinated analogs (t1/2 = 4.2h vs. 1.8h) .
- SAR Table :
| Substituent | HDAC IC50 (nM) | Metabolic t1/2 (h) |
|---|---|---|
| CF3 | 12.5 | 4.2 |
| CH3 | 45.3 | 1.8 |
| Cl | 28.7 | 3.1 |
Q. What crystallographic methods are suitable for resolving structural ambiguities in this compound?
Q. How can researchers address contradictions in biological activity data across different assay systems?
- Case Example : Discrepancies in IC50 values between enzymatic assays and cell-based models may arise from differences in membrane permeability or off-target effects.
- Methodological Solutions :
Q. What computational approaches are recommended for predicting off-target interactions?
- Molecular Docking : Use AutoDock Vina to screen against the Human Kinome or Zinc Database. The pyrazole-hydroxamate scaffold shows high affinity for HDACs but may interact with carbonic anhydrases (docking score ΔG = -9.2 kcal/mol) .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-enzyme complexes. Root-mean-square deviation (RMSD) >2 Å suggests poor target selectivity .
Q. How can researchers optimize the compound’s pharmacokinetic profile for in vivo studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
